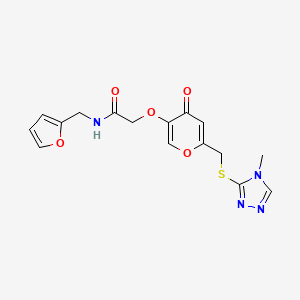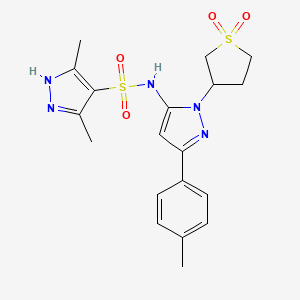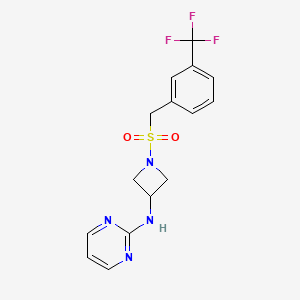![molecular formula C11H14FNO2S B2650321 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine CAS No. 691381-07-4](/img/structure/B2650321.png)
1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine is a chemical compound with the molecular formula C11H14FNO2S. It is characterized by the presence of a pyrrolidine ring attached to a sulfonyl group, which is further substituted with a 4-fluoro-3-methylphenyl group.
Preparation Methods
The synthesis of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative. One common method includes the use of 4-fluoro-3-methylbenzenesulfonyl chloride as the sulfonylating agent. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding sulfinyl or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl chloride moiety.
Scientific Research Applications
1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine can be compared with other sulfonylated pyrrolidine derivatives, such as:
1-[(4-Chloro-3-methylphenyl)sulfonyl]pyrrolidine: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological activity.
1-[(4-Methylphenyl)sulfonyl]pyrrolidine: Lacks the halogen substituent, resulting in lower lipophilicity and metabolic stability.
1-[(4-Fluorophenyl)sulfonyl]pyrrolidine: Lacks the methyl group, which affects its steric properties and interaction with molecular targets.
These comparisons highlight the unique features of this compound, such as its enhanced lipophilicity and metabolic stability due to the presence of both fluorine and methyl groups.
Properties
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2S/c1-9-8-10(4-5-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZQATHQYFFNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2650240.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2650242.png)

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)cinnamamide](/img/structure/B2650252.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)

![N-BENZYL-2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE](/img/structure/B2650257.png)
![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)
![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)

![N-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydroquinolin-1-yl]acetamide](/img/structure/B2650261.png)
